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Compound of Interest

Compound Name: 6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 6-Chlorohexyl prop-2-
enoate, a key intermediate in various organic syntheses. This document outlines the predicted
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the
compound, alongside detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Chlorohexyl prop-2-
enoate. This data has been generated using computational chemistry software and provides a
reference for the expected spectral characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 6-Chlorohexyl prop-2-enoate (Solvent: CDCIs, Field
Strength: 400 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
6.40 dd 1H =CHz2 (trans to C=0)
6.12 dd 1H -CH=
5.82 dd 1H =CHz2 (cis to C=0)
4.15 t 2H -O-CHa-
3.54 t 2H -CHz-Cl
1.78 p 2H -CH2-CHa-Cl
1.68 p 2H -O-CH2-CHa2-
1.45 m 4H -CH2-CH2-CH2-CHz2-

Table 2: Predicted 3C NMR Data for 6-Chlorohexyl prop-2-enoate (Solvent: CDCls, Field

Strength: 100 MHz)

Chemical Shift (ppm)

Assighment

166.2 Cc=0
130.8 =CH:

128.5 -CH=

64.5 -O-CHz2-

45.0 -CH2-Cl

325 -CH2-CH-Cl

28.6 -O-CH2-CH2-
26.5 -CH2-CH2-CH2-Cl
25.4 -O-CH2-CH2-CHa-

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 6-Chlorohexyl prop-2-enoate

Wavenumber (cm~?) Intensity Assignment
2940-2860 Medium C-H stretch (alkane)
1725 Strong C=0 stretch (ester)
1635 Medium C=C stretch (alkene)
1405 Medium =C-H bend

1190 Strong C-O stretch (ester)
650 Medium C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-Chlorohexyl prop-2-enoate

m/z Relative Intensity (%) Assighment

190/192 30/10 [M]* (with 35CI/37Cl isotopes)
155 100 [M-CII*

99 40 [CH2=CHCOOCH2CHz]*

55 80 [CH2=CHCOJ*

Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of 6-Chlorohexyl
prop-2-enoate.

Synthesis of 6-Chlorohexyl prop-2-enoate

Materials:

e 6-Chlorohexan-1-ol
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» Acryloyl chloride

e Triethylamine

e Dichloromethane (DCM), anhydrous

e Sodium bicarbonate (NaHCO3), saturated solution
e Brine

¢ Magnesium sulfate (MgSOa), anhydrous
Procedure:

e To a solution of 6-chlorohexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous
dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq)
dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 12 hours.
» Quench the reaction by adding a saturated aqueous solution of NaHCOs.

o Separate the organic layer and wash sequentially with saturated aqueous NaHCOs and
brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 6-Chlorohexyl prop-2-enoate as a colorless oil.

Spectroscopic Analysis

NMR Spectroscopy:
e 'H and 3C NMR spectra are recorded on a 400 MHz spectrometer.

e The sample is dissolved in deuterated chloroform (CDCIs).
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o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

IR Spectroscopy:

e The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

o Athin film of the neat compound is placed on a salt plate (NaCl or KBr).

e The spectrum is recorded in the range of 4000-400 cm™1.

Mass Spectrometry:

e The mass spectrum is obtained using an electron ionization (El) mass spectrometer.
e The sample is introduced via direct infusion or gas chromatography.

e The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 6-
Chlorohexyl prop-2-enoate.
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Caption: Workflow for the synthesis and spectroscopic analysis of 6-Chlorohexyl prop-2-
enoate.

|_1H NMR Analysis | Chemical Shift

Integration | Multiplicity

Structure Elucidation | Correlate spectra to molecular structure

Sample Preparation | Dissolve in CDCI3 |

13C NMR Analysis | Chemical Shift |

Click to download full resolution via product page

Caption: Logical flow for NMR-based structural elucidation.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15124619#spectroscopic-analysis-of-6-chlorohexyl-
prop-2-enoate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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